12H-Benzofuro[2,3-a]carbazole
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Overview
Description
12H-Benzofuro[2,3-a]carbazole: is an organic compound with the molecular formula C18H11NO. It is a heterocyclic compound that contains both a benzofuran and a carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzofuro[2,3-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions. For example, the reaction of 2-bromoaniline with 2-bromophenol in the presence of a palladium catalyst can lead to the formation of the desired compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cyclization process to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 12H-Benzofuro[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: 12H-Benzofuro[2,3-a]carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structural framework can be modified to create compounds with biological activity, such as anticancer or antimicrobial properties .
Industry: In the materials science field, this compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 12H-Benzofuro[2,3-a]carbazole in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivatives and their intended use. In medicinal chemistry, derivatives of this compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Carbazole: A structurally related compound with a similar core structure but lacking the benzofuran moiety.
Benzofuran: Another related compound that contains the benzofuran moiety but lacks the carbazole structure.
Uniqueness: 12H-Benzofuro[2,3-a]carbazole is unique due to its combined benzofuran and carbazole structure, which imparts distinct electronic and chemical properties.
Properties
IUPAC Name |
12H-[1]benzofuro[2,3-a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZINJFQFEBORIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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